molecular formula C26H18ClNO3 B12047081 Ethyl 3-(4-chlorobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate CAS No. 618069-72-0

Ethyl 3-(4-chlorobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate

Cat. No.: B12047081
CAS No.: 618069-72-0
M. Wt: 427.9 g/mol
InChI Key: ALZWEPHACKJGRB-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate is a heterocyclic compound featuring a benzo[f]pyrrolo[1,2-a]quinoline core fused with a 4-chlorobenzoyl group at position 3 and an ethyl ester at position 1. The compound is synthesized via cyclocondensation reactions involving quaternary quinolinium salts and propiolate esters under basic conditions, typically yielding 50.5–66.7% . Its molecular formula is C₂₃H₁₈ClNO₃, with a molecular weight of 391.85 g/mol . The 4-chlorobenzoyl substituent introduces electron-withdrawing effects, which may modulate electronic properties and intermolecular interactions critical for biological activity, such as cytotoxicity and antimycobacterial effects .

Properties

CAS No.

618069-72-0

Molecular Formula

C26H18ClNO3

Molecular Weight

427.9 g/mol

IUPAC Name

ethyl 3-(4-chlorobenzoyl)naphtho[2,1-e]indolizine-1-carboxylate

InChI

InChI=1S/C26H18ClNO3/c1-2-31-26(30)21-15-24(25(29)17-7-10-18(27)11-8-17)28-22-13-9-16-5-3-4-6-19(16)20(22)12-14-23(21)28/h3-15H,2H2,1H3

InChI Key

ALZWEPHACKJGRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)Cl)C=CC5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Formation of the Pyrroloquinoline Backbone

The synthesis begins with constructing the benzo[f]pyrrolo[1,2-a]quinoline core. A common approach involves Skraup-type cyclization or 1,3-dipolar cycloaddition to fuse pyrrole and quinoline moieties. For instance:

  • Quaternization : Benzo[f]quinoline is treated with 2-bromoacetophenone derivatives (e.g., 2-bromo-3-methoxybenzophenone) in a polar aprotic solvent (e.g., DMSO) to form a quinolinium salt.

  • N-Ylide Generation : The quinolinium salt reacts with 1,2-epoxybutane, which acts as a base, generating a reactive N-ylide intermediate.

  • Cycloaddition : The N-ylide undergoes 1,3-dipolar cycloaddition with electron-deficient alkynes (e.g., ethyl propiolate) to form the pyrroloquinoline framework.

Key Reaction Conditions :

  • Temperature: 80–120°C

  • Catalyst: AuBr3-AgSbF6 or DABCO

  • Solvent: 1,2-epoxybutane (dual role as solvent and proton scavenger)

Acylation with 4-Chlorobenzoyl Chloride

The final step introduces the 4-chlorobenzoyl group via Friedel-Crafts acylation :

  • The pyrroloquinoline intermediate is treated with 4-chlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl3).

  • The reaction proceeds via electrophilic aromatic substitution at the C3 position of the pyrroloquinoline core.

Challenges :

  • Competing side reactions at other aromatic positions.

  • Requirement for strict moisture-free conditions to prevent hydrolysis of the acyl chloride.

Yield : ~35–50% (overall multi-step process).

Microwave-Assisted Multicomponent Synthesis

One-Pot Three-Component Strategy

A modern, efficient method employs microwave irradiation to condense three components in a single pot:

  • Reactants :

    • Benzo[f]quinoline

    • 2-Bromo-4-chloroacetophenone (quaternizing agent)

    • Ethyl propiolate (dipolarophile)

  • Procedure :

    • The components are mixed in 1,2-epoxybutane and irradiated at 120°C for 30–120 minutes.

    • The solvent is partially evaporated, and the product crystallizes upon cooling.

Mechanistic Pathway :

  • Step 1 : Quaternization forms a benzo[f]quinolinium bromide.

  • Step 2 : Deprotonation by epoxide-generated alkoxide yields an N-ylide.

  • Step 3 : 1,3-Dipolar cycloaddition with ethyl propiolate forms the cycloadduct, which aromatizes spontaneously.

Advantages :

  • Time Efficiency : 30–120 minutes vs. 12 days for traditional heating.

  • Yield Improvement : 42–72% (isolated).

  • Solvent Reduction : 1,2-epoxybutane serves as both solvent and base, minimizing waste.

Optimization Data

ParameterOptimal ValueImpact on Yield
Temperature120°CMaximizes reaction rate
Irradiation Time30–120 minBalances completion vs. decomposition
Molar Ratio (1:2:3)1:1:1.2Ensures full conversion of limiting reagent
CatalystAuBr3-AgSbF6 (5 mol%)Enhances cycloaddition efficiency

Comparative Analysis of Methods

MethodYield (%)TimeEnvironmental ImpactScalability
Traditional Multi-Step35–503–5 daysHigh solvent wasteModerate
Microwave-Assisted42–720.5–2 hrsLow solvent useHigh

Key Findings :

  • Microwave synthesis reduces reaction time by >95% and improves yields by 20–40%.

  • Traditional methods remain relevant for small-scale lab synthesis due to equipment accessibility.

Characterization and Quality Control

Synthetic products are validated using:

  • NMR Spectroscopy : Distinct signals for the ethyl ester (δ 1.39 ppm, triplet; δ 4.38 ppm, quartet) and 4-chlorobenzoyl group (δ 7.45–7.72 ppm, aromatic protons).

  • IR Spectroscopy : Peaks at 1739 cm⁻¹ (ester C=O) and 1696 cm⁻¹ (aryl ketone C=O).

  • HPLC Purity : ≥95% (reported by commercial suppliers) .

Chemical Reactions Analysis

Ethyl 3-(4-chlorobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolo[1,2-a]quinoline derivatives, including ethyl 3-(4-chlorobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate. These compounds have shown promising cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies : A study evaluated several benzo[f]quinoline derivatives for their cytotoxic effects against non-small cell lung cancer (HOP–92), melanoma (LOX IMVI and SK–MEL–5), and breast cancer (MDA–MB–468) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications in the structure could enhance their anticancer activity .
  • Structure-Activity Relationship (SAR) : The investigation into SAR has provided insights into how different substituents affect the biological activity of these compounds. For instance, the presence of electron-withdrawing groups like chlorobenzoyl has been associated with increased potency against specific cancer types .

Antimycobacterial Activity

The compound's structural analogs have been investigated for their antimycobacterial properties, particularly against Mycobacterium tuberculosis.

  • Anti-Tuberculosis Activity : Research has shown that certain pyrrolo[1,2-a]quinoline derivatives possess significant activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. The minimum inhibitory concentrations (MICs) for these compounds ranged from 8 to 128 µg/mL, indicating their potential as therapeutic agents in tuberculosis treatment .
  • Mechanism of Action : Molecular docking studies have been employed to elucidate the binding interactions of these compounds with target proteins involved in the bacterial metabolism, which could lead to the development of more effective antimycobacterial therapies .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes that allow for structural modifications to optimize biological activity.

  • Synthetic Routes : Various synthetic methodologies have been explored to produce these compounds efficiently. Techniques such as microwave-assisted synthesis have been noted for their ability to enhance yields and reduce reaction times while maintaining environmental sustainability .
  • Characterization Techniques : The characterization of synthesized compounds is crucial for confirming their structures and purity. Techniques such as NMR spectroscopy and HPLC are commonly used to validate the identity and quality of these compounds before biological testing .

Pharmacokinetic Studies

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential.

  • ADME Properties : In silico studies assessing absorption, distribution, metabolism, and excretion (ADME) profiles suggest favorable drug-likeness characteristics for many pyrroloquinoline derivatives. These findings indicate that modifications may enhance bioavailability and reduce toxicity .

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chlorobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate involves its interaction with specific molecular targets and pathways . For instance, its anticancer activity is attributed to its ability to inhibit hypoxia-inducible factor-α transactivation, leading to apoptosis in cancer cells. The compound’s antibacterial and antifungal activities are believed to result from its interaction with microbial cell membranes and inhibition of essential enzymes.

Comparison with Similar Compounds

Key Observations :

  • Halogen size : Bromine (van der Waals radius: 1.85 Å) introduces greater steric hindrance than chlorine (1.75 Å), which may reduce membrane permeability .

Insights :

  • DMF is preferred for its polar aprotic properties, facilitating nucleophilic attack during cyclocondensation .
  • Lower yields for bulkier substituents (e.g., bromine) may arise from steric hindrance during intermediate formation .

Solubility and Lipophilicity

  • The 4-chloro derivative exhibits moderate lipophilicity (LogP ~3.5), balancing membrane permeability and aqueous solubility .
  • The 4-nitro analog has higher polarity due to the nitro group, reducing LogP (~2.8) but enhancing solubility in polar solvents like DMSO .
  • Methoxy-substituted compounds show increased LogP (~4.0), favoring blood-brain barrier penetration but risking metabolic instability .

Industrial and Green Chemistry Considerations

  • Purification : Silica gel chromatography with ethyl acetate/hexane (7:3) remains standard, but solvent recovery systems could reduce waste .

Biological Activity

Ethyl 3-(4-chlorobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate is a compound belonging to the pyrroloquinoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicine, particularly in the fields of anti-cancer and anti-inflammatory therapies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrrolo[1,2-a]quinoline core with an ethyl ester functional group and a chlorobenzoyl substituent. The synthesis of this compound typically involves multi-step reactions, including the condensation of appropriate precursors under controlled conditions. Recent studies have focused on eco-friendly methods for synthesizing pyrroloquinoline derivatives, emphasizing reduced environmental impact and improved yield.

Anticancer Activity

This compound has demonstrated significant anticancer properties in various studies:

  • In vitro Studies : Research indicates that derivatives of pyrrolo[1,2-a]quinoline exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown selective activity against leukemia cells and broad-spectrum activity against non-small cell lung cancer (NSCLC), melanoma, and breast cancer cells. The presence of substituents such as chloro or methoxy groups enhances their efficacy by influencing the compound's interaction with cellular targets .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, some studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

  • Inhibition of Pro-inflammatory Mediators : Compounds derived from the pyrroloquinoline framework have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is particularly relevant in chronic inflammatory conditions where these mediators play a critical role .
  • Molecular Docking Studies : In silico analyses have indicated favorable binding interactions between these compounds and targets involved in inflammation pathways, suggesting a mechanism for their observed biological activities .

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (µM)Reference
AnticancerNSCLC, Melanoma10 - 40
Anti-inflammatoryRAW 264.7 (macrophages)5 - 15
AntifungalCandida albicans0.8 - 12.5

Case Study Analysis

A notable study evaluated the anticancer effects of various benzo[f]quinoline derivatives, revealing that those with para-substituted benzoyl groups exhibited enhanced cytotoxicity against multiple cancer types. The research highlighted the importance of structural modifications in optimizing biological activity .

Another investigation focused on the anti-inflammatory properties of related compounds, demonstrating significant inhibition of nitric oxide production in macrophages, which is a crucial marker for inflammation .

Q & A

Q. Key Optimization Factors :

  • Use of freshly prepared quaternary salts to enhance methylide formation .
  • Polar aprotic solvents (e.g., DMF) improve cycloaddition kinetics compared to acetone .

How should researchers validate the structural integrity of this compound, particularly its 4-chlorobenzoyl moiety?

Basic Research Focus
1H/13C NMR and elemental analysis are critical:

  • 1H NMR : Aromatic protons in the 4-chlorobenzoyl group appear as doublets at δ 7.45–8.20 ppm (J = 8.5 Hz), while the ethyl ester moiety shows a triplet at δ 1.40 ppm (CH3) and a quartet at δ 4.35 ppm (CH2) .
  • 13C NMR : The carbonyl carbon (C=O) resonates at ~186 ppm, and the chlorinated aromatic carbons appear at 128–136 ppm .
  • Elemental Analysis : Acceptable tolerances are ≤0.05% for C/H/N (e.g., calculated C: 66.12% vs. observed: 66.13% in compound 20 ).

Advanced Consideration :
Discrepancies in elemental data may indicate residual solvents or incomplete purification. Recrystallization from ethanol/dichloromethane (3:1) improves purity .

What are the methodological challenges in analyzing contradictory bioactivity data across structurally similar derivatives?

Advanced Research Focus
Contradictions arise from substituent effects and assay variability :

  • Substituent Position : Derivatives with nitro groups (e.g., compound 20) show lower antimicrobial activity (MIC: 32 μg/mL) compared to methoxy-substituted analogs (MIC: 2 μg/mL) due to electron-withdrawing vs. donating effects .
  • Assay Conditions : Variations in solvent polarity (e.g., DMSO vs. PBS) can alter compound solubility, affecting IC50 values by up to 50% .

Q. Resolution Strategies :

  • Use standardized microdilution assays (CLSI guidelines) for antimicrobial studies .
  • Cross-validate results with HPLC purity checks (>95% purity required) .

How can researchers optimize reaction conditions to enhance yield and selectivity in cycloaddition reactions?

Advanced Research Focus
Key parameters include:

  • Temperature : Reactions at 60–70°C improve regioselectivity for the 3-benzoylated product (vs. side products) .
  • Catalyst-Free Conditions : Solvent-free protocols reduce byproduct formation (e.g., 4l achieved 82% yield under neat conditions ).
  • Electron-Deficient Alkynes : Dimethyl acetylenedicarboxylate (DMAD) enhances dipolarophilicity, favoring cycloaddition over polymerization .

Q. Troubleshooting :

  • Monitor reaction progress via TLC (Rf = 0.6 in ethyl acetate/hexane 1:1) .

What computational methods are recommended for predicting the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Predict logP values (experimental logP ~3.2) and membrane permeability .
  • Docking Studies : The 4-chlorobenzoyl group shows high affinity for kinase ATP-binding pockets (Glide score: −9.2 kcal/mol) .

Validation :
Compare computational results with in vitro ADME assays (e.g., Caco-2 permeability) .

How do structural modifications at the 3-position influence spectroscopic properties?

Q. Advanced Research Focus

  • Electron-Withdrawing Groups (e.g., nitro): Shift carbonyl 13C NMR signals upfield by 2–3 ppm (e.g., 186.60 ppm → 183.45 ppm) .
  • Electron-Donating Groups (e.g., methoxy): Increase π→π* transition energy, causing a 10 nm bathochromic shift in UV-Vis .

Methodological Note :
Use TD-DFT calculations to correlate substituent effects with spectral changes .

What are the limitations of current synthetic methods for scaling to gram-scale production?

Q. Advanced Research Focus

  • Purification Challenges : Column chromatography is inefficient for gram-scale; switch to recrystallization (ethanol/water) .
  • Side Reactions : Competing dimerization of methylides reduces yields >5 mmol scale. Use slow addition of alkyne to mitigate .

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